molecular formula C7H11BrN2 B14254100 3-Amino-1-ethylpyridin-1-ium bromide CAS No. 179912-77-7

3-Amino-1-ethylpyridin-1-ium bromide

Cat. No.: B14254100
CAS No.: 179912-77-7
M. Wt: 203.08 g/mol
InChI Key: WZQVBRSAMPJBQE-UHFFFAOYSA-M
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Description

3-Amino-1-ethylpyridin-1-ium bromide is a quaternary ammonium compound derived from pyridine It is characterized by the presence of an amino group at the third position and an ethyl group at the first position of the pyridine ring, with a bromide ion as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-ethylpyridin-1-ium bromide typically involves the alkylation of 3-aminopyridine with ethyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization or other suitable methods.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-ethylpyridin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or sodium chloride in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Hydroxide or chloride derivatives.

Scientific Research Applications

3-Amino-1-ethylpyridin-1-ium bromide has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including oxidation and substitution reactions.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the synthesis of other chemical compounds and as an intermediate in the production of

Properties

CAS No.

179912-77-7

Molecular Formula

C7H11BrN2

Molecular Weight

203.08 g/mol

IUPAC Name

1-ethylpyridin-1-ium-3-amine;bromide

InChI

InChI=1S/C7H11N2.BrH/c1-2-9-5-3-4-7(8)6-9;/h3-6H,2,8H2,1H3;1H/q+1;/p-1

InChI Key

WZQVBRSAMPJBQE-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=CC=CC(=C1)N.[Br-]

Origin of Product

United States

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